molecular formula C16H20N4O4 B2787891 1-(2-Oxo-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)pyrrolidine-2,5-dione CAS No. 2379976-94-8

1-(2-Oxo-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)pyrrolidine-2,5-dione

Cat. No.: B2787891
CAS No.: 2379976-94-8
M. Wt: 332.36
InChI Key: WNIBEHZCURTEOA-UHFFFAOYSA-N
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Description

1-(2-Oxo-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrimidine moiety, a piperidine ring, and a pyrrolidine-2,5-dione structure. This compound is of interest due to its potential biological and pharmacological activities, making it a valuable subject in medicinal chemistry and chemical biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Oxo-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidine moiety, the piperidine ring, and the pyrrolidine-2,5-dione structure. Common synthetic routes may involve:

    Formation of Pyrimidine Moiety: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of Piperidine Ring: This step may involve nucleophilic substitution reactions.

    Formation of Pyrrolidine-2,5-dione Structure: This can be synthesized through cyclization reactions involving dicarboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Oxo-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

1-(2-Oxo-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing novel heterocyclic compounds with potential biological activities.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential anti-fibrotic, antimicrobial, and antiviral activities.

Mechanism of Action

The mechanism of action of 1-(2-Oxo-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit prolyl-4-hydroxylase, reducing collagen synthesis and exhibiting anti-fibrotic activity.

Comparison with Similar Compounds

1-(2-Oxo-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    Pyrimidine Derivatives: These compounds share the pyrimidine moiety and exhibit diverse biological activities.

    Piperidine Derivatives: Compounds with a piperidine ring are known for their pharmacological properties.

    Pyrrolidine-2,5-dione Derivatives: These compounds are studied for their potential therapeutic applications.

The uniqueness of this compound lies in its combination of these three structural features, which may confer distinct biological and pharmacological properties.

Properties

IUPAC Name

1-[2-oxo-2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4/c21-13-2-3-14(22)20(13)10-15(23)19-8-4-12(5-9-19)11-24-16-17-6-1-7-18-16/h1,6-7,12H,2-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIBEHZCURTEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CC=N2)C(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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